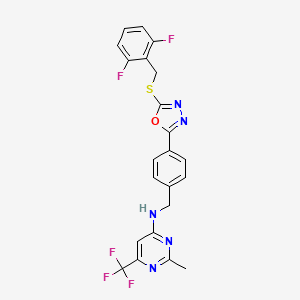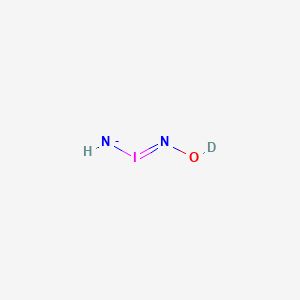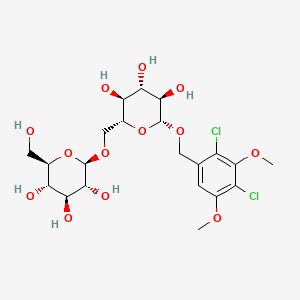
(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-|A-D-glucopyranosyl-|A-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside is a chemical compound known for its anticancer properties. It is particularly effective in inhibiting the proliferation of lung cancer A549 cells with an IC50 value of 29 μM . This compound can be derived from the bulbs of Lilium regale, a plant belonging to the Liliaceae family .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside involves the glycosylation of (2,4-Dichloro-3,5-dimethoxyphenyl) methanol with α-D-glucopyranosyl donors under specific reaction conditions. The reaction typically requires the presence of a catalyst and an appropriate solvent to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from Lilium regale bulbs, followed by purification processes to isolate the desired glycoside. The extraction process involves the use of solvents to obtain the crude extract, which is then subjected to chromatographic techniques for purification .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the chlorinated phenyl ring, potentially leading to the removal of chlorine atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Substituted phenyl derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its biological activity, particularly its anticancer properties.
Medicine: Potential therapeutic agent for the treatment of lung cancer and other malignancies.
Industry: Utilized in the development of anticancer drugs and other pharmaceutical applications.
作用机制
The anticancer activity of (2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside is primarily attributed to its ability to inhibit the proliferation of cancer cells. The compound targets specific molecular pathways involved in cell division and growth, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with key signaling pathways that regulate cell proliferation .
相似化合物的比较
(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside: Another glycoside with similar anticancer properties.
(2,6-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside: A structurally related compound with potential anticancer activity.
Uniqueness: (2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside is unique due to its specific glycosylation pattern and the presence of both chloro and methoxy groups on the phenyl ring. These structural features contribute to its distinct biological activity and make it a valuable compound for research and therapeutic applications .
属性
分子式 |
C21H30Cl2O13 |
|---|---|
分子量 |
561.4 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2,4-dichloro-3,5-dimethoxyphenyl)methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H30Cl2O13/c1-31-8-3-7(11(22)19(32-2)12(8)23)5-33-20-18(30)16(28)14(26)10(36-20)6-34-21-17(29)15(27)13(25)9(4-24)35-21/h3,9-10,13-18,20-21,24-30H,4-6H2,1-2H3/t9-,10-,13-,14-,15+,16+,17-,18-,20-,21-/m1/s1 |
InChI 键 |
OIYCDXFPNSBBRE-DWBJODBPSA-N |
手性 SMILES |
COC1=C(C(=C(C(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)Cl)OC)Cl |
规范 SMILES |
COC1=C(C(=C(C(=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)Cl)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388463.png)

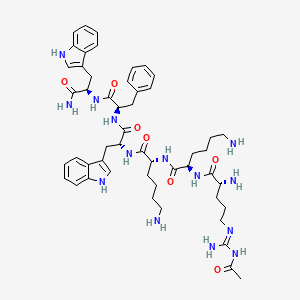
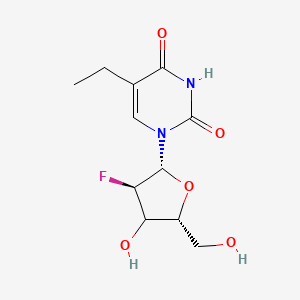
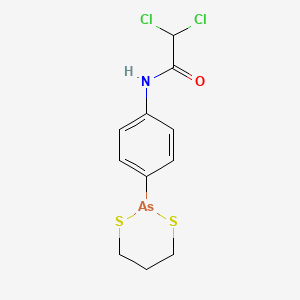
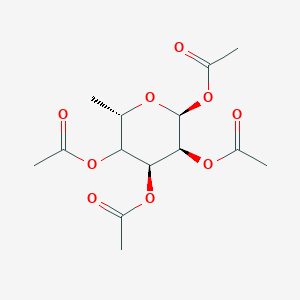
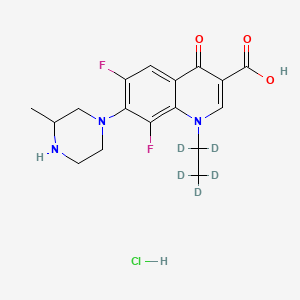
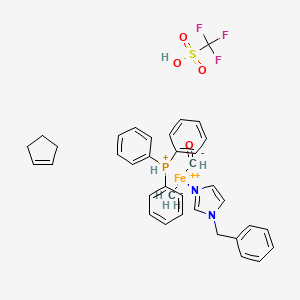

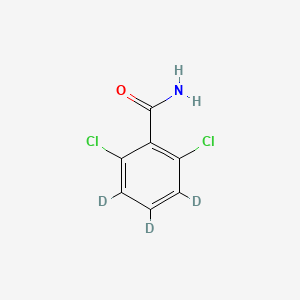
![N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B12388539.png)
![4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid](/img/structure/B12388556.png)
